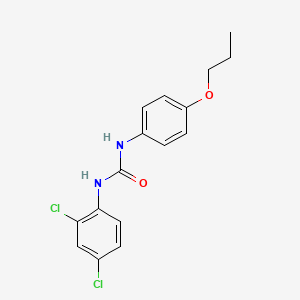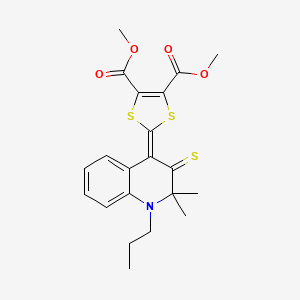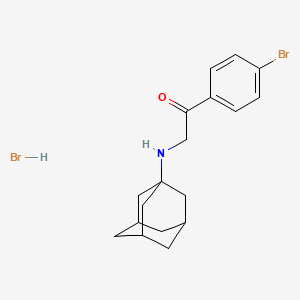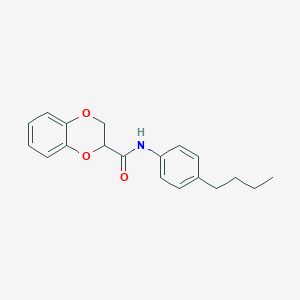
N-(2,4-dichlorophenyl)-N'-(4-propoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorophenyl)-N'-(4-propoxyphenyl)urea, commonly known as diuron, is a herbicide that is widely used in agriculture to control weeds. It belongs to the family of substituted ureas and is known for its effectiveness in controlling a wide range of weeds. Diuron is a white crystalline solid that is sparingly soluble in water and has a melting point of 158-160°C.
作用机制
Diuron acts by inhibiting photosynthesis in plants. It binds to the D1 protein in the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. This leads to the disruption of electron transfer and the production of reactive oxygen species, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Diuron has been shown to have a number of biochemical and physiological effects on plants. It inhibits the uptake of carbon dioxide, which is necessary for photosynthesis, and reduces the production of chlorophyll, which is essential for plant growth. Diuron also affects the activity of certain enzymes involved in the synthesis of amino acids and other important molecules.
实验室实验的优点和局限性
Diuron is a widely used herbicide in agriculture, and its effectiveness in controlling weeds has been well established. In laboratory experiments, diuron can be used to study the effects of herbicides on plant physiology and biochemistry. However, there are some limitations to the use of diuron in lab experiments. For example, diuron can be toxic to some plant species, and its effects on non-target organisms, such as insects and soil microorganisms, need to be carefully considered.
未来方向
There are several areas of future research that could be explored with regards to diuron. One area of interest is the development of new herbicides that are more effective and have fewer environmental impacts than diuron. Another area of research is the investigation of the potential use of diuron in the treatment of cancer and other diseases. Finally, there is a need for further research into the ecological impacts of diuron, particularly with regards to its effects on non-target organisms and the long-term sustainability of its use in agriculture.
Conclusion:
In conclusion, diuron is a widely used herbicide with a well-established mechanism of action and a range of biochemical and physiological effects on plants. While it has proven to be an effective tool in controlling weeds in agriculture, there are some limitations to its use in laboratory experiments, and its potential impacts on non-target organisms need to be carefully considered. Further research is needed to explore the potential use of diuron in the treatment of cancer and other diseases, as well as to develop new herbicides that are more effective and have fewer environmental impacts.
合成方法
Diuron can be synthesized by the reaction of 2,4-dichlorophenylisocyanate with 4-propoxyaniline in the presence of a base. The reaction takes place at a temperature of 100-110°C and yields diuron as a white crystalline solid. The purity of the synthesized diuron can be improved by recrystallization from a suitable solvent.
科学研究应用
Diuron has been extensively studied for its use as a herbicide in agriculture. It has been shown to be effective in controlling a wide range of weeds, including annual and perennial grasses, broadleaf weeds, and sedges. Diuron is also used in non-agricultural settings, such as in forestry and on roadsides. In addition to its use as a herbicide, diuron has been investigated for its potential use in the treatment of cancer and other diseases.
属性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(4-propoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-2-9-22-13-6-4-12(5-7-13)19-16(21)20-15-8-3-11(17)10-14(15)18/h3-8,10H,2,9H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMRWUWLNMRJGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(9H-fluoren-2-ylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B5197179.png)
![methyl 1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-L-prolinate](/img/structure/B5197193.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5197198.png)
![N-methyl-N-[(6-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)acetamide trifluoroacetate](/img/structure/B5197203.png)
![6-(cyclohexylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5197209.png)
![N~1~-[4-(aminosulfonyl)phenyl]-N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5197212.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-5-fluoro-1H-indole-2-carboxamide](/img/structure/B5197220.png)
![[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)imino]di-2,1-ethanediyl diacetate](/img/structure/B5197227.png)

![3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]phenol](/img/structure/B5197247.png)


![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B5197286.png)
